3-Aza-lipid X

Descripción general

Descripción

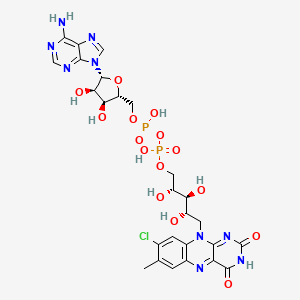

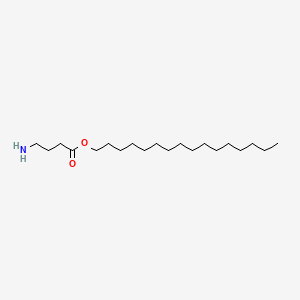

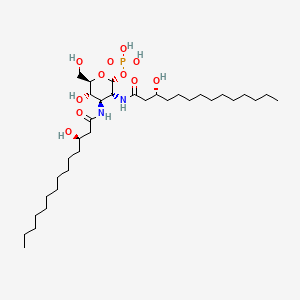

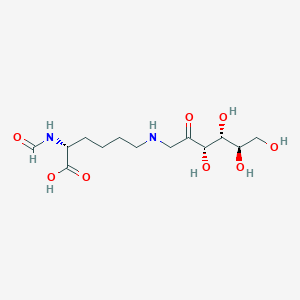

3-Aza-lipid X is a diamino-analogue of lipid X, which is a precursor of lipid A, the toxic moiety of endotoxin . It has been studied for its ability to inhibit lipopolysaccharide (LPS)-induced neutrophil priming, which is an enhanced release of toxic oxygen radicals .

Synthesis Analysis

The synthesis of 3-Aza-lipid X involves a metal- and additive-free aza-Prilezhaev aziridination (APA) method . This method allows for efficient labeling of both unsaturated polar and nonpolar lipids in the form of N-H aziridine without significant side reactions .Chemical Reactions Analysis

The chemical reactions involving 3-Aza-lipid X are primarily related to its interaction with LPS. It has been shown to inhibit LPS-induced neutrophil priming in a concentration-dependent manner . The aza-Paterno− Buchi (aPB) reaction of lipids with 6-azauracil (6-AU) has been proposed for the determination of carbon−carbon double bonds in fatty acyl chains .Aplicaciones Científicas De Investigación

1. Applications in Cancer Treatment and Chemotherapy

- Azacitidine Loaded Liposomal Nanoformulation: Azacitidine, a DNA methyltransferase inhibitor, used in treating myelodysplastic syndrome and breast cancer, has been formulated into AZA-loaded liposomes (AZA-LIPO) for improved delivery in chemotherapy. The AZA-LIPO showed higher cell viability and increased pro-apoptotic activity in cancer cells, suggesting its potential as an efficient anti-cancer drug delivery system for breast cancer treatment (Kesharwani et al., 2021).

2. Impact on Cardiovascular Health and Atherosclerosis

- Inhibition of DNA Methylation in Atherosclerosis: The DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (5-aza-dC) has shown promising results in ameliorating atherosclerosis without altering the plasma lipid profile. This effect is attributed to decreased macrophage inflammation, suggesting a significant role of DNA methylation in cardiovascular diseases (Cao et al., 2014).

- Azelaic Acid in Atherosclerosis: Azelaic acid (AzA), derived from linoleic acid peroxidation, has shown anti-atherogenic effects in mice. The study indicated that AzA supplementation in diet significantly reduced atherosclerotic lesions, suggesting its potential as a therapeutic agent in atherosclerosis (Litvinov et al., 2010).

3. Anti-Aging and Skin Health Applications

- Azelaic Acid in Skin Health: Azelaic acid has been explored for its effects on skin health, particularly in reducing a senescence-like phenotype in photo-irradiated human dermal fibroblasts. It has shown promise in reducing signs of aging in the skin, potentially implicating PPARγ in its mechanism of action (Briganti et al., 2013).

4. Nanotechnology and Drug Delivery Systems

- Solid Lipid Nanoparticles of Azelnidipine: The development of solid lipid nanoparticles (SLN) of Azelnidipine, a calcium channel blocker, for hypertension treatment, demonstrates the role of lipid-based drug delivery in enhancing solubility and therapeutic efficacy (Kanugo & Dugad, 2022).

5. Lipid Metabolism and Liver Function

- LXR Agonist in Cardiac Lipid Reprogramming: The LXR agonist AZ876 has shown potential in reprogramming cardiac lipid profiles towards increased polyunsaturated fatty acids levels, demonstrating a new therapeutic strategy in cardiac disease with diastolic dysfunction (Ritter et al., 2021).

Direcciones Futuras

The future directions for 3-Aza-lipid X could involve further exploration of its potential applications in bioengineering devices, given its spectral properties and the ability to fine-tune these characteristics . Additionally, its role in the treatment of multidrug-resistant bacteria-based infections could be a promising area of research .

Propiedades

IUPAC Name |

[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(3R)-3-hydroxytetradecanoyl]amino]oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67N2O11P/c1-3-5-7-9-11-13-15-17-19-21-26(38)23-29(40)35-31-32(34(47-48(43,44)45)46-28(25-37)33(31)42)36-30(41)24-27(39)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,37-39,42H,3-25H2,1-2H3,(H,35,40)(H,36,41)(H2,43,44,45)/t26-,27-,28-,31-,32-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNQZEHBATWVGM-XQJZMFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67N2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144082 | |

| Record name | 3-Aza-lipid X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aza-lipid X | |

CAS RN |

101648-81-1 | |

| Record name | 3-Aza-lipid X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101648811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aza-lipid X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-phenylpropan-1-ol;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1210372.png)